2',4'-Dimethoxy-3'-methylpropiophenone
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Overview
Description
2’,4’-Dimethoxy-3’-methylpropiophenone is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol It is characterized by the presence of two methoxy groups and a methyl group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dimethoxy-3’-methylpropiophenone typically involves the reaction of 2,4-dimethoxybenzaldehyde with methylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as diethyl ether and catalysts like copper(II) chloride .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2’,4’-Dimethoxy-3’-methylpropiophenone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid group.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under acidic or basic conditions.
Major Products:
Oxidation: 2’,4’-Dimethoxy-3’-methylbenzoic acid.
Reduction: 2’,4’-Dimethoxy-3’-methylpropiophenol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2’,4’-Dimethoxy-3’-methylpropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethoxy-3’-methylpropiophenone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxy and methyl groups may play a role in modulating its activity and binding affinity to these targets .
Comparison with Similar Compounds
2’,4’-Dimethoxyacetophenone: Similar structure but lacks the methyl group on the propiophenone backbone.
3’,4’-Dimethoxy-2-methylpropiophenone: Similar but with different positions of the methoxy and methyl groups.
2’,4’-Dihydroxy-3’-methylpropiophenone: Similar but with hydroxyl groups instead of methoxy groups.
Uniqueness: 2’,4’-Dimethoxy-3’-methylpropiophenone is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
77942-13-3 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(2,4-dimethoxy-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O3/c1-5-10(13)9-6-7-11(14-3)8(2)12(9)15-4/h6-7H,5H2,1-4H3 |
InChI Key |
AEDLWPLURGCFTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1)OC)C)OC |
Origin of Product |
United States |
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